

An In-Depth Technical Guide on the Physicochemical Characteristics of 2-Amino Nevirapine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino Nevirapine

Cat. No.: B137577

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino Nevirapine is a key metabolite and synthetic intermediate of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. A thorough understanding of the physicochemical properties of **2-Amino Nevirapine** is crucial for its synthesis, purification, formulation, and for studying its metabolic fate and potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **2-Amino Nevirapine**, including its chemical identity, and available data on its physical and chemical properties.

Chemical Identity and Structure

The foundational information for **2-Amino Nevirapine** is its precise chemical identity.

Property	Value
IUPAC Name	2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one[3]
CAS Number	284686-15-3[3]
Chemical Formula	C ₁₅ H ₁₅ N ₅ O[3]
Molecular Weight	281.31 g/mol [3]
Appearance	Yellow Solid

Physicochemical Properties

This section details the available quantitative data on the physicochemical properties of **2-Amino Nevirapine**. It is important to note that while some experimental data is available for the parent compound Nevirapine, much of the specific data for **2-Amino Nevirapine** is based on predictions and requires experimental validation.

Property	Value	Source
Melting Point	217-220 °C (decomposes)	Predicted
Boiling Point	Not available	-
Solubility	DMF (Very Slightly, Heated), DMSO (Very Slightly, Heated)	Qualitative
pKa	11.67 ± 0.20	Predicted
XLogP3	1.6	Computed
Topological Polar Surface Area	84.1 Å ²	Computed
Hydrogen Bond Donor Count	2	Computed
Hydrogen Bond Acceptor Count	5	Computed

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Active Pharmaceutical Ingredients (APIs) like **2-Amino Nevirapine** are critical for obtaining reliable and reproducible data. While specific protocols for **2-Amino Nevirapine** are not readily available in the literature, standard methodologies for analogous compounds can be adapted.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A standard method for its determination is Differential Scanning Calorimetry (DSC).

Protocol:

- Calibrate the DSC instrument using indium and zinc standards.
- Accurately weigh 2-5 mg of the **2-Amino Nevirapine** sample into an aluminum pan and seal it.
- Place the sample pan and an empty reference pan in the DSC cell.
- Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
- The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility Determination

The solubility of a compound in various solvents is essential for developing purification and formulation strategies. The shake-flask method is a common technique for determining equilibrium solubility.

Protocol:

- Add an excess amount of **2-Amino Nevirapine** to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

- Filter the resulting saturated solution to remove any undissolved solid.
- Determine the concentration of **2-Amino Nevirapine** in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a widely used method for pKa determination.

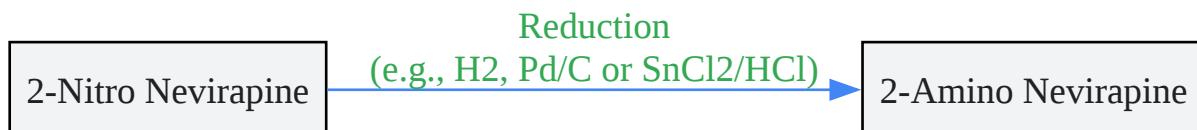
Protocol:

- Dissolve a known amount of **2-Amino Nevirapine** in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
- The pKa value is determined from the inflection point of the resulting titration curve.

Synthesis and Analytical Workflows

Synthesis of 2-Amino Nevirapine

2-Amino Nevirapine is an intermediate in the preparation of Nevirapine metabolites and can be synthesized from 2-Nitro Nevirapine. The general synthetic pathway involves the reduction of the nitro group to an amino group.



[Click to download full resolution via product page](#)

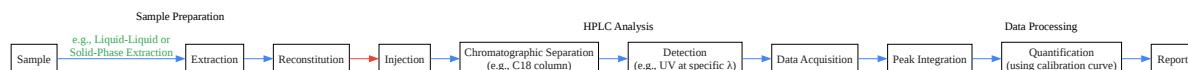
Figure 1: Synthetic pathway for **2-Amino Nevirapine**.

A detailed experimental protocol for this transformation would typically involve:

- Dissolving 2-Nitro Nevirapine in a suitable solvent (e.g., ethanol or ethyl acetate).
- Adding a reducing agent, such as hydrogen gas in the presence of a palladium on carbon catalyst ($H_2/Pd-C$) or a chemical reducing agent like tin(II) chloride ($SnCl_2$) in hydrochloric acid.
- Stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC.
- Filtering off the catalyst (if used) and removing the solvent under reduced pressure.
- Purifying the crude product by recrystallization or column chromatography to obtain pure **2-Amino Nevirapine**.

Analytical Workflow for **2-Amino Nevirapine**

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification and purity assessment of **2-Amino Nevirapine**. A typical workflow for analyzing **2-Amino Nevirapine** in a sample matrix (e.g., a reaction mixture or biological sample) is outlined below.



[Click to download full resolution via product page](#)

Figure 2: General HPLC workflow for **2-Amino Nevirapine** analysis.

A validated HPLC method for **2-Amino Nevirapine** would specify the following:

- Column: A reversed-phase column, such as a C18 column.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at a wavelength where **2-Amino Nevirapine** has significant absorbance.
- Injection Volume: A fixed volume, typically 10-20 μ L.
- Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

Metabolic Pathway of Nevirapine

2-Amino Nevirapine is a product of the metabolism of Nevirapine. The biotransformation of Nevirapine primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathways involve hydroxylation at various positions on the molecule, followed by glucuronidation. While 2-hydroxynevirapine is a known metabolite, the direct formation of **2-Amino Nevirapine** from Nevirapine *in vivo* is less well-documented and may represent a minor pathway or a subsequent transformation of a primary metabolite.

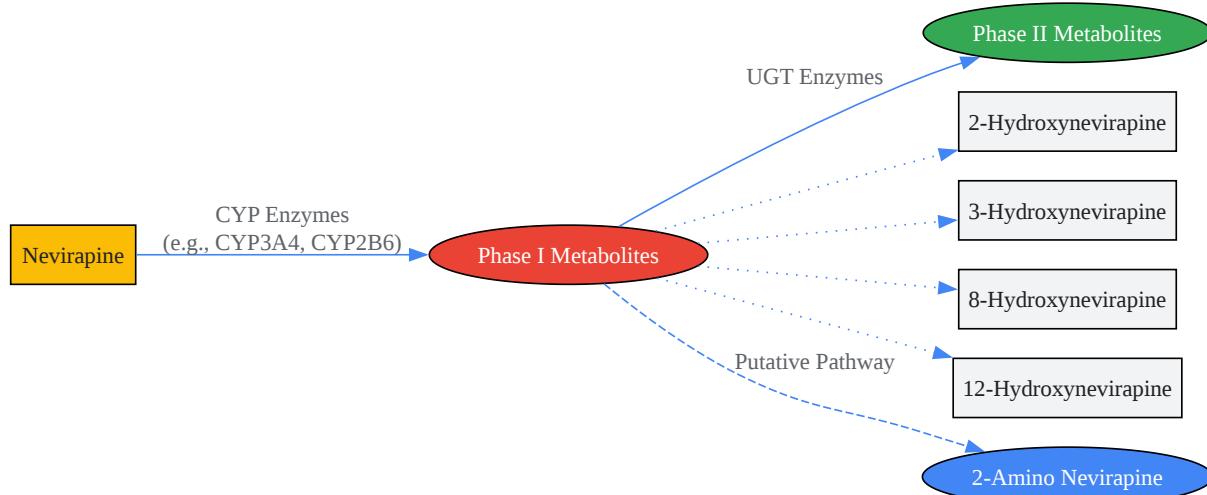
[Click to download full resolution via product page](#)

Figure 3: Simplified metabolic pathway of Nevirapine.

Conclusion

This technical guide has summarized the currently available physicochemical information for **2-Amino Nevirapine**. While its fundamental chemical identity is well-established, there is a clear need for more extensive experimental data to validate the predicted properties and to fully characterize this important molecule. The provided experimental protocols offer a starting point for researchers to generate this much-needed data. A comprehensive understanding of the physicochemical characteristics of **2-Amino Nevirapine** will undoubtedly facilitate its use in drug development and metabolic research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide on the Physicochemical Characteristics of 2-Amino Nevirapine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137577#physicochemical-characteristics-of-2-amino-nevirapine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com